3-Bromo-5-cyanoisoxazole

Vue d'ensemble

Description

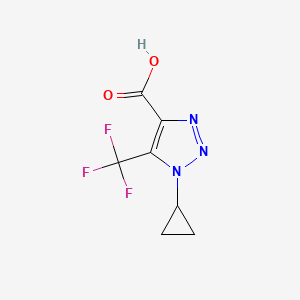

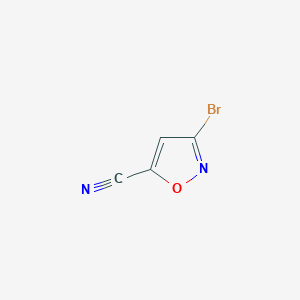

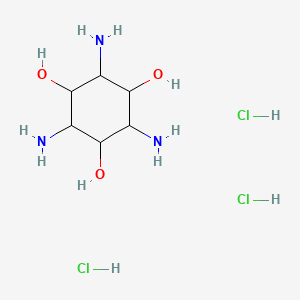

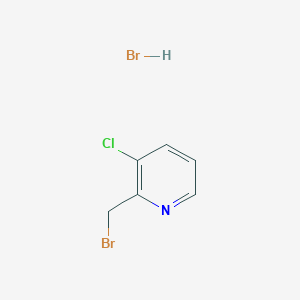

3-Bromoisoxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3O. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of 3-Bromoisoxazole-5-carbonitrile is represented by the InChI code: 1S/C4HBrN2O/c5-4-1-3 (2-6)8-7-4/h1H .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

3-Bromoisoxazole-5-carbonitrile is a white to light yellow in color, crystalline powder that is insoluble in water and soluble in organic solvents. It has a molecular weight of 172.97 .Applications De Recherche Scientifique

Découverte et développement de médicaments

Le 3-Bromo-5-cyanoisoxazole sert d'intermédiaire clé dans la synthèse de divers dérivés d'isoxazole. Ces dérivés sont importants dans la découverte de médicaments en raison de leur large éventail d'activités biologiques, notamment des propriétés anticancéreuses, antibactériennes et antimicrobiennes . La capacité du composé à servir de brique de construction pour des molécules plus complexes le rend précieux en chimie médicinale.

Études biologiques

Le cycle isoxazole présent dans le this compound est un motif courant dans de nombreux médicaments disponibles dans le commerce. Il est utilisé pour étudier les interactions protéine-ligand dans les systèmes biologiques, ce qui permet de comprendre comment les médicaments exercent leurs effets au niveau moléculaire .

Chimie synthétique

Ce composé est utilisé dans des voies de synthèse sans métal pour créer des isoxazoles, qui sont plus écologiques et réduisent la génération de déchets dangereux. Cela s'aligne sur le besoin croissant de pratiques de chimie verte en chimie organique synthétique .

Mécanisme D'action

Mode of Action

It is known that isoxazole derivatives can interact with their targets based on their chemical diversity . The bromine atom in 3-Bromoisoxazole-5-carbonitrile could potentially enhance its reactivity, allowing it to form covalent bonds with target molecules.

Biochemical Pathways

Isoxazole derivatives are known to have a wide spectrum of biological activities , suggesting that 3-Bromoisoxazole-5-carbonitrile could potentially affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of isoxazole derivatives , it is plausible that 3-Bromoisoxazole-5-carbonitrile could have a range of effects at the molecular and cellular levels.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Bromoisoxazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One notable interaction is with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. Studies have shown that 3-Bromoisoxazole-5-carbonitrile derivatives can inhibit GAPDH activity, leading to a reduction in glycolytic flux . This inhibition triggers autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells . Additionally, 3-Bromoisoxazole-5-carbonitrile interacts with other proteins and enzymes involved in metabolic pathways, further influencing cellular metabolism.

Cellular Effects

The effects of 3-Bromoisoxazole-5-carbonitrile on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic ductal adenocarcinoma cells, this compound has been shown to induce autophagy and apoptosis by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to decreased ATP production and increased oxidative stress. Furthermore, 3-Bromoisoxazole-5-carbonitrile affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 3-Bromoisoxazole-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GAPDH, inhibiting its enzymatic activity . This inhibition leads to a cascade of cellular events, including the activation of autophagy and apoptosis pathways. Additionally, 3-Bromoisoxazole-5-carbonitrile may interact with other enzymes and proteins, modulating their activity and influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromoisoxazole-5-carbonitrile have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3-Bromoisoxazole-5-carbonitrile remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to 3-Bromoisoxazole-5-carbonitrile in in vitro and in vivo studies has demonstrated sustained inhibition of GAPDH and persistent effects on cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-Bromoisoxazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits GAPDH activity without causing significant toxicity . At higher doses, 3-Bromoisoxazole-5-carbonitrile may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

3-Bromoisoxazole-5-carbonitrile is involved in several metabolic pathways, primarily through its interaction with GAPDH. By inhibiting this enzyme, the compound disrupts the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . Additionally, 3-Bromoisoxazole-5-carbonitrile may interact with other enzymes and cofactors, further influencing metabolic processes and cellular energy production.

Transport and Distribution

Within cells and tissues, 3-Bromoisoxazole-5-carbonitrile is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins, facilitating its uptake and localization . Once inside the cell, 3-Bromoisoxazole-5-carbonitrile can accumulate in specific compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 3-Bromoisoxazole-5-carbonitrile is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.

Propriétés

IUPAC Name |

3-bromo-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2O/c5-4-1-3(2-6)8-7-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIUIHYRVDAYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241897-95-9 | |

| Record name | 3-bromo-1,2-oxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)

![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)